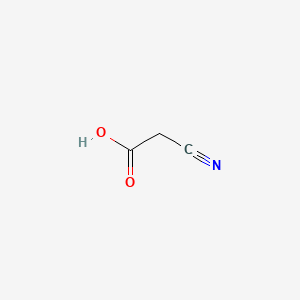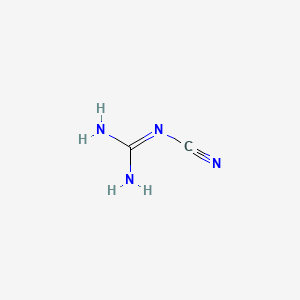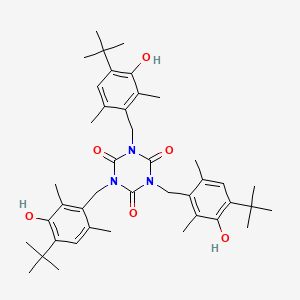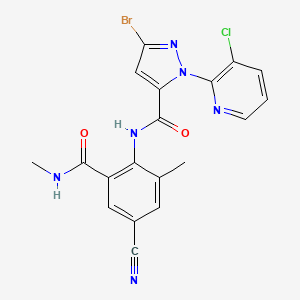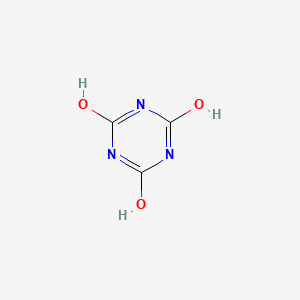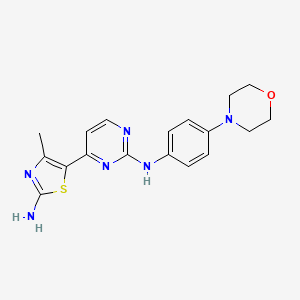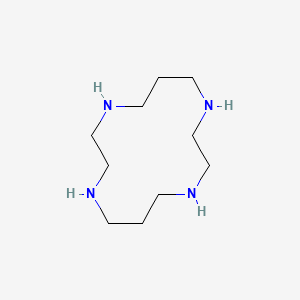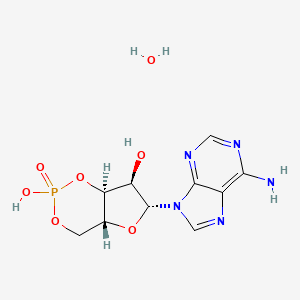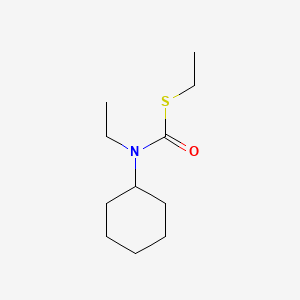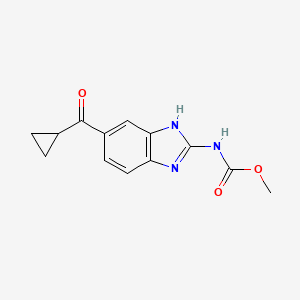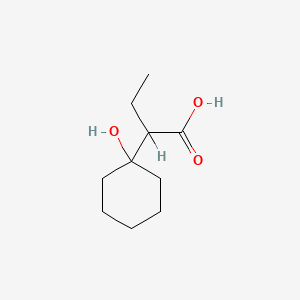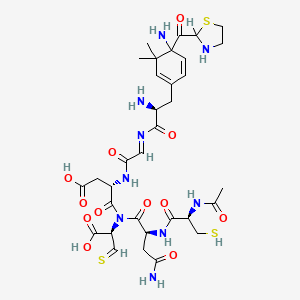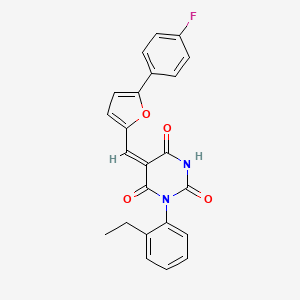
cp028
Overview
Description
CP028 is a novel, potent inhibitor of pre-mRNA splicing. It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated Bact complexes
Mechanism of Action
Target of Action
CP028, also known as “1-(2-Ethylphenyl)-5-((5-(4-fluorophenyl)furan-2-yl)methylene) pyrimidine-2,4,6 (1H,3H,5H)-trione”, is a potent pre-mRNA splicing inhibitor . The primary target of this compound is the pre-catalytic spliceosomal B complex .
Mode of Action
This compound acts by inhibiting the conversion of the pre-catalytic spliceosomal B complex into the activated B act complex . This inhibition disrupts the normal splicing process, affecting the production of mature mRNA from pre-mRNA .
Biochemical Pathways
The inhibition of pre-mRNA splicing by this compound affects various biochemical pathways. For instance, in the context of Hepatitis B Virus (HBV) replication, it has been observed that this compound can suppress viral RNA levels . This suggests that this compound may interfere with the viral replication pathway by disrupting the production of essential viral proteins.
Result of Action
The primary result of this compound’s action is the disruption of normal mRNA splicing, which can lead to altered protein synthesis. In the context of viral infections, this can result in reduced viral replication. For instance, in HBV replication models, it has been observed that this compound can suppress viral RNA levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP028 involves multiple steps, including the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
CP028 primarily undergoes reactions related to its role as a pre-mRNA splicing inhibitor. It interacts with spliceosomal complexes, leading to the inhibition of splicing at an early stage .
Common Reagents and Conditions
The reactions involving this compound are typically carried out in vitro using HeLa nuclear extract. The compound has an IC50 value of 54 µM, indicating its potency as a splicing inhibitor .
Major Products Formed
The major products formed from reactions involving this compound are stalled spliceosomal complexes, specifically the B028 complex. These complexes can be chased into catalytically active spliceosomes under certain conditions .
Scientific Research Applications
CP028 has several important applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spliceostatin A: Another potent splicing inhibitor that targets the spliceosome at a different stage.
Pladienolide B: A natural product that inhibits splicing by binding to the SF3b subunit of the spliceosome.
E7107: A derivative of pladienolide B, known for its strong splicing inhibitory activity.
Uniqueness of CP028
This compound is unique in its ability to stall spliceosome assembly at an early stage, specifically during the transition from the B complex to the Bact complex. This distinct mechanism of action sets it apart from other splicing inhibitors, making it a valuable tool for studying spliceosome dynamics and function .
Properties
IUPAC Name |
(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBJKSJVJPXCRA-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


